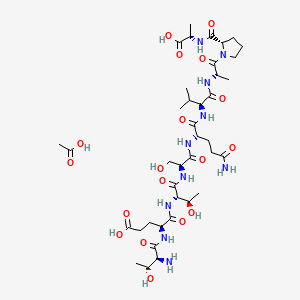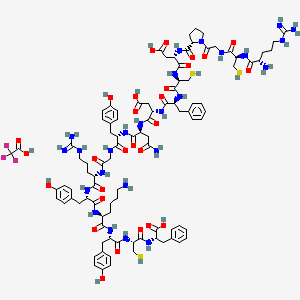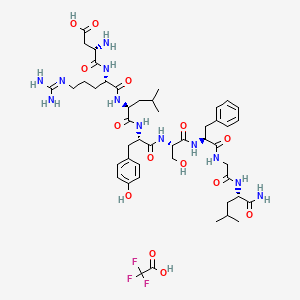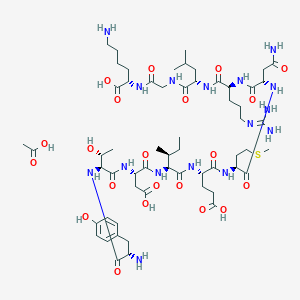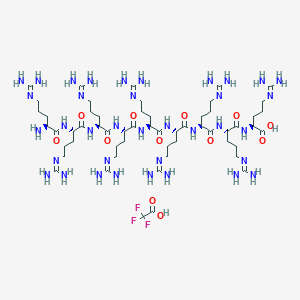
Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 is a synthetic peptide composed of multiple amino acids in their DL-forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, the peptide can be used to study protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms.
Medicine
In medicine, this peptide may have potential therapeutic applications, such as in the development of peptide-based drugs or as a diagnostic tool.
Industry
In the industrial sector, the peptide can be used in the production of biomaterials, as a component in biosensors, or in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various cellular pathways, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-OH: Similar peptide without the amide group at the C-terminus.
Ac-L-Leu-L-Pro-L-Ser-L-Asp-L-Asp-L-Leu-L-Glu-L-Phe-L-Trp-L-Cys-L-His-L-Val-L-Met-L-Tyr-NH2: Homochiral version of the peptide with all L-amino acids.
Uniqueness
The uniqueness of Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 lies in its composition of DL-amino acids, which can confer different structural and functional properties compared to homochiral peptides. This can affect its stability, folding, and interactions with other molecules.
Properties
Molecular Formula |
C83H114N18O23S2 |
|---|---|
Molecular Weight |
1796.0 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[[2-[[1-(2-acetamido-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110) |
InChI Key |
IAZGQQUTTRFISH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



